7-ethoxy-6-ethyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-Ethoxy-6-ethyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its ethoxy and ethyl substituents at the 7th and 6th positions, respectively, and a phenyl group at the 4th position of the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-6-ethyl-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 7-ethoxy-6-ethyl-4-phenyl-2H-chromen-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Ethoxy-6-ethyl-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 7-ethoxy-6-ethyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the substituents present on the chromenone core .
Comparison with Similar Compounds
- 7-ethoxy-4-phenyl-2H-chromen-2-one
- 6-chloro-7-ethoxy-4-phenyl-2H-chromen-2-one
- 7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one
Comparison: Compared to similar compounds, 7-ethoxy-6-ethyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6th position and the ethoxy group at the 7th position can enhance its lipophilicity and potentially improve its ability to interact with lipid membranes or hydrophobic pockets in proteins .
Properties
IUPAC Name |
7-ethoxy-6-ethyl-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-13-10-16-15(14-8-6-5-7-9-14)11-19(20)22-18(16)12-17(13)21-4-2/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBENVBUVQVMABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=O)C=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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